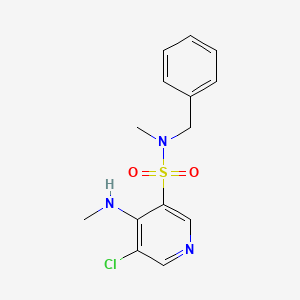

N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C14H16ClN3O2S |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

N-benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C14H16ClN3O2S/c1-16-14-12(15)8-17-9-13(14)21(19,20)18(2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,17) |

InChI Key |

OUQGABYASYWJMO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1S(=O)(=O)N(C)CC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonylation Step

- Starting from a 3-hydroxypyridine or 3-aminopyridine derivative, sulfonylation is performed using sulfonyl chlorides such as methanesulfonyl chloride or benzenesulfonyl chloride.

- The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

- A base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used to scavenge HCl formed during the reaction.

- Reaction times range from 1 to 24 hours depending on conditions.

Nucleophilic Substitution to Form Sulfonamide

- The sulfonyl chloride intermediate undergoes nucleophilic substitution with benzylamine and methylamine.

- This step is often performed in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- The reaction temperature varies from room temperature to reflux (up to 200 °C in some cases).

- Excess amine is used to drive the reaction to completion and can be recovered by distillation.

- The product is isolated by extraction, filtration, and chromatographic purification.

Introduction of Methylamino Group at 4-Position

- The 4-position methylamino substituent can be introduced via nucleophilic aromatic substitution (SNAr) on a suitable leaving group (e.g., halogen) at the 4-position of the pyridine ring.

- Methylamine or methylammonium salts are used as nucleophiles.

- Reaction conditions include heating in polar solvents such as DMF or ethanol, often with a base to facilitate substitution.

Representative Synthetic Route (Based on Patent and Literature Data)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Sulfonylation | Pyridine derivative + sulfonyl chloride, TEA, DCM, r.t., 2-24 h | Pyridine-3-sulfonyl chloride intermediate |

| 2 | Nucleophilic substitution | Sulfonyl chloride + benzylamine + methylamine, DMF, 80-200 °C, 5-10 h | N-Benzyl-N-methyl pyridine-3-sulfonamide |

| 3 | Amination (SNAr) | 4-halopyridine + methylamine, DMF, reflux | 4-(Methylamino) substituted pyridine |

| 4 | Chlorination | NCS or SO2Cl2, DCM, 0-25 °C | 5-Chloro substituted pyridine sulfonamide |

| 5 | Purification | Extraction, chromatography | Pure N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide |

Research Findings and Optimization Notes

- Base selection : Triethylamine and DMAP are effective bases for sulfonylation, improving yield and reaction rate.

- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.

- Temperature control : Elevated temperatures (up to 200 °C) may be required for complete substitution but must be balanced to avoid decomposition.

- Excess amine : Using excess benzylamine and methylamine drives the reaction to completion and facilitates purification.

- Chlorination selectivity : Controlled chlorination avoids over-chlorination or side reactions.

- Purification : Column chromatography on silica gel or alumina is standard to achieve high purity.

Analytical Data Supporting Preparation

| Analytical Technique | Typical Data for Final Compound |

|---|---|

| 1H NMR (400-600 MHz) | Signals corresponding to benzyl protons, methyl groups, pyridine ring protons, and sulfonamide NH |

| MS (ESI) | Molecular ion peak consistent with molecular weight (~310-320 Da) |

| HPLC Purity | >95% purity after chromatographic purification |

| Elemental Analysis | Consistent with calculated C, H, N, S, Cl content |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 5 of the pyridine ring serves as a primary site for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from the sulfonamide and pyridine nitrogen atoms.

Key Reactions:

-

Amination : Reaction with primary or secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, NMP) at 80–120°C yields 5-amino derivatives .

-

Alkoxylation : Treatment with alkoxides (e.g., sodium methoxide) in ethanol under reflux replaces the chloro group with alkoxy substituents.

Table 1: Representative Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | DMF, 100°C, 12 h | 5-(Piperidin-1-yl) derivative | 72 | |

| NaOMe | EtOH, reflux, 8 h | 5-Methoxy derivative | 65 | |

| Benzylamine | NMP, 140°C, 6 h | 5-(Benzylamino) derivative | 58 |

Oxidation

The sulfonamide group undergoes oxidation to form sulfonic acids or sulfones under strong oxidizing conditions:

-

Sulfone Formation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C produces the corresponding sulfone.

-

Pyridine Ring Oxidation : Under harsh conditions (e.g., KMnO₄/H₂SO₄), the pyridine ring may oxidize to pyridine N-oxide, though this is less common due to steric hindrance from substituents.

Reduction

-

Sulfonamide to Amine : Lithium aluminum hydride (LiAlH₄) in THF reduces the sulfonamide to a secondary amine, though over-reduction of the pyridine ring can occur.

-

Chloro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the chloro group to hydrogen, yielding 5-dechloro derivatives.

Hydrolysis Reactions

The sulfonamide moiety is resistant to hydrolysis under mild conditions but cleaves under acidic or basic extremes:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the sulfonamide to form pyridine-3-sulfonic acid and N-benzyl-N-methylamine .

-

Basic Hydrolysis : NaOH in aqueous ethanol generates the corresponding sulfonate salt and amine byproducts .

Table 2: Hydrolysis Conditions and Products

Methylamino Group Reactivity

The methylamino group at position 4 participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form quaternary ammonium salts.

-

Acylation : Acetyl chloride in pyridine yields the N-acetyl derivative.

Benzyl Group Reactivity

-

Hydrogenolysis : Pd-C/H₂ removes the benzyl group, yielding N-methyl-4-(methylamino)pyridine-3-sulfonamide .

Comparative Reactivity Insights

The compound’s reactivity differs from structurally similar molecules:

-

vs. 5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide : The N-benzyl group enhances steric hindrance, reducing substitution rates at the sulfonamide nitrogen compared to diethyl analogs.

-

vs. N-Allyl-N-benzyl-4-methylbenzenesulfonamide : The pyridine ring increases electron-withdrawing effects, accelerating chloro substitution relative to benzene-based sulfonamides .

Mechanistic Considerations

Scientific Research Applications

Chemical Properties and Structure

N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide has the molecular formula and a molecular weight of 315.81 g/mol. Its structure features a pyridine ring substituted with a benzyl group, a chlorine atom, and a sulfonamide functional group, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide compounds can exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate activity |

| Staphylococcus aureus | 16 µg/mL | High activity |

| Pseudomonas aeruginosa | 64 µg/mL | Lower activity |

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Antiviral Properties

The compound's potential antiviral properties have also been explored. In vitro studies have demonstrated its efficacy against respiratory syncytial virus (RSV), with an effective concentration (EC50) indicating strong antiviral activity.

Table 2: Antiviral Activity Against RSV

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| N-Benzyl-5-chloro-N-methyl... | 0.15 | Inhibition of viral replication |

This suggests that this compound may be useful in developing antiviral therapies.

Enzyme Inhibition Studies

Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in drug design. This compound has been investigated for its inhibitory effects on enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase (DHPS).

Table 3: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | 0.25 | Competitive |

Such inhibition profiles highlight the compound's potential as an antibacterial agent targeting folate biosynthesis.

Synthesis and Derivative Development

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives and utilizing standard sulfonamidation techniques. The ability to modify the benzyl and methyl groups allows researchers to create derivatives with enhanced biological activities.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Antimicrobial Evaluation : A study conducted by Avendaño Leon et al. demonstrated the antimicrobial efficacy of various sulfonamide derivatives, including N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide, against Gram-positive and Gram-negative bacteria .

- Antiviral Research : Research published in Molecules highlighted the antiviral properties of related compounds, suggesting a similar mechanism may apply to N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide .

- Enzyme Targeting : Investigations into enzyme inhibition revealed that this compound effectively inhibits DHPS, a target for many sulfa drugs .

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific enzymes, receptors, or cellular processes, affecting biological functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound’s pyridine-sulfonamide scaffold is analogous to derivatives synthesized in the provided evidence, though substituents and functional groups vary significantly:

Functional Group Impact on Properties

Sulfonamide Modifications

- N-Substitution : The target’s N-benzyl-N-methyl group introduces steric bulk compared to IIIa ’s N-styryl and 17d ’s N-benzyloxy groups. This may affect membrane permeability in pharmacological contexts.

- Amino Groups: The 4-(methylamino) substituent in the target compound could enhance hydrogen-bonding capacity relative to 17d’s trimethylpyridine, which lacks such functionality .

Halogen and Hydrophobic Effects

- Chlorine vs. Trifluoromethyl : While both are electron-withdrawing, the trifluoromethyl group in 17d offers greater hydrophobicity and metabolic stability, a feature absent in the target compound’s chloro substituent .

Biological Activity

N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical structure:

- Chemical Name : this compound

- CAS Number : 1352528-87-0

- Molecular Formula : C13H15ClN2O2S

Research indicates that this compound may exert its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and related symptoms .

- Binding Affinity to Receptors : Molecular docking studies suggest that this compound can bind effectively to various biological targets, including those involved in neuroleptic activity .

1. Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in cell cultures stimulated by lipopolysaccharides (LPS) .

Table 1: Anti-inflammatory Activity Data

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | <50 | LPS-induced inflammation |

2. Neuroleptic Activity

In studies evaluating neuroleptic effects, the compound was found to exhibit significant activity against apomorphine-induced stereotyped behavior in animal models. This suggests potential applications in treating psychotic disorders.

Table 2: Neuroleptic Activity Comparison

Case Study 1: In Vivo Efficacy

A study conducted on rats demonstrated that administration of this compound significantly reduced symptoms associated with induced inflammation. The results indicated a dose-dependent response, with higher doses correlating with greater efficacy .

Case Study 2: Molecular Modeling Studies

Molecular modeling studies have reinforced the hypothesis that this compound interacts with key signaling pathways involved in inflammation and neuroleptic activity. Docking simulations revealed high binding affinities to targets like ERK2 and JNK3, which are crucial in mediating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

- Chlorination : Introduce chlorine at position 5 using reagents like POCl₃ under reflux conditions.

- Sulfonamide Formation : React the chlorinated intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide linkage .

- Methylamino Substitution : Use methylamine in a nucleophilic substitution reaction to introduce the N-methyl group.

- Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Monitor yields via HPLC or LC-MS .

Q. How can the structural and electronic properties of this compound be characterized to validate its purity and reactivity?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and purity. For example, the sulfonamide proton appears as a singlet at δ ~10 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 394.0822).

- X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for the pyridine and sulfonamide moieties .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Solubility Testing : Use a shake-flask method with solvents like DMSO, methanol, or aqueous buffers (pH 1–13). Measure solubility via UV-Vis spectroscopy.

- Stability Studies : Perform accelerated degradation tests under heat (40–60°C) and UV light. Monitor decomposition products using LC-MS .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-methylamine) to track substitution pathways.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways (e.g., SN1 vs. SN2).

- Kinetic Studies : Measure reaction rates under varying dielectric conditions (e.g., DMF vs. THF) to infer solvent effects .

Q. What strategies can elucidate the compound’s potential as a kinase inhibitor in medicinal chemistry research?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR or Aurora kinases). Prioritize poses with strong hydrogen bonding to the sulfonamide group.

- In Vitro Assays : Test inhibition of kinase activity using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values against known inhibitors.

- SAR Analysis : Synthesize analogs with modified benzyl or methylamino groups to map pharmacophore requirements .

Q. How can researchers address discrepancies in reported antimicrobial activity data for sulfonamide derivatives?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains.

- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to assess whether activity correlates with bacterial membrane disruption.

- Resistance Profiling : Perform whole-genome sequencing of resistant mutants to identify target mutations .

Key Research Challenges and Recommendations

- Synthetic Complexity : The multi-step synthesis requires rigorous intermediate purification. Use flash chromatography or preparative HPLC for critical steps .

- Data Reproducibility : Discrepancies in biological activity may stem from impurities. Implement orthogonal purity checks (e.g., NMR + LC-MS).

- Computational-Experimental Synergy : Combine MD simulations with wet-lab data to predict regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.